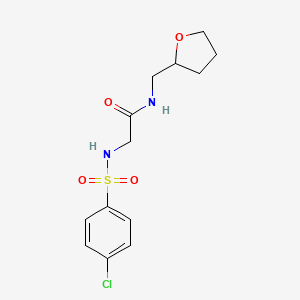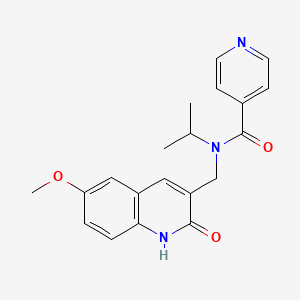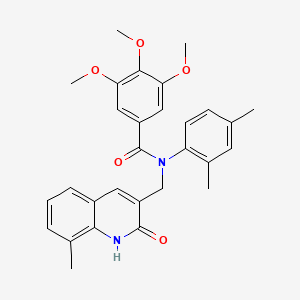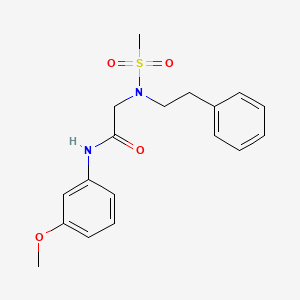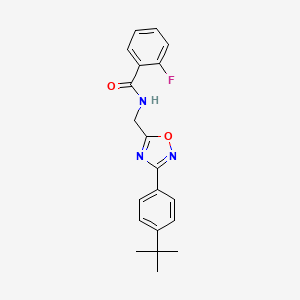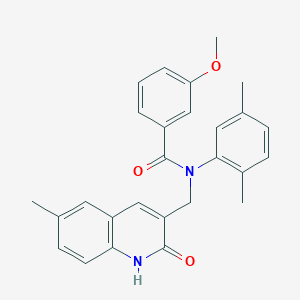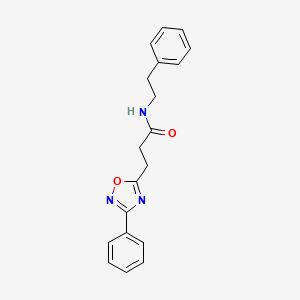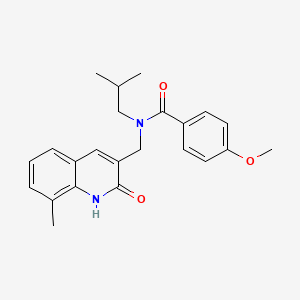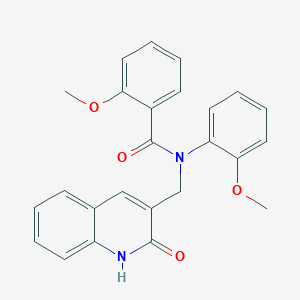
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide, also known as DMBQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a subject of interest for many researchers.
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide works by inhibiting the activity of the enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1). NQO1 plays a crucial role in cellular defense against oxidative stress. Inhibition of NQO1 activity leads to an increase in reactive oxygen species (ROS) levels, which can induce cell death in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to induce apoptotic cell death in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity towards NQO1, which makes it a useful tool for studying the role of NQO1 in cellular processes. However, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have poor solubility in water, which can limit its use in certain experiments. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
1. Further studies are needed to elucidate the potential therapeutic applications of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in various diseases.
2. Development of more efficient synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide to improve its yield and purity.
3. Investigation of the potential synergistic effects of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide with other anticancer agents.
4. Further studies are needed to determine the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in vivo.
5. Investigation of the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide as an antimicrobial agent in clinical settings.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 2-hydroxy-3-methylquinoline with 2-methoxyaniline and 2-methoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer, neurodegenerative diseases, and inflammation. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has also been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-13-7-4-10-19(22)25(29)27(21-12-6-8-14-23(21)31-2)16-18-15-17-9-3-5-11-20(17)26-24(18)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDQMFTWVHGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

